
Structural Analysis of Oxfbd02 Binding to the
BRD4(1) Bromodomain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Oxfbd02

Cat. No.: B10768984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Oxfbd02, a selective

inhibitor of the first bromodomain of BRD4 (BRD4(1)). The information presented herein is

intended to support research and drug development efforts targeting bromodomain-containing

proteins.

Introduction
Bromodomain and Extra-Terminal Domain (BET) proteins, particularly BRD4, are key

epigenetic readers that play a crucial role in transcriptional regulation. Their dysregulation is

implicated in various diseases, including cancer and inflammation. Oxfbd02 is a 3,5-

dimethylisoxazole derivative that has been identified as a selective inhibitor of BRD4(1)[1][2].

This guide offers a comprehensive analysis of its binding characteristics, selectivity, and

structural interactions with BRD4(1), alongside a comparison with other relevant inhibitors.

Data Presentation
Table 1: In Vitro Potency of Oxfbd02 and Comparators
against BRD4(1)
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Compound Target IC50 (nM) Assay Method Reference

Oxfbd02 BRD4(1) 382 AlphaScreen [1][2][3]

JQ1 BRD4(1) 77 AlphaScreen [4]

I-BET151 BRD4 (BETs) 200-790 Not Specified [4]

I-BET762 BRD4 (BETs) 32.5-42.5 Not Specified [4]

Oxfbd04 BRD4(1) 166 Not Specified [5]

Table 2: Selectivity Profile of Oxfbd02
Bromodomain

Selectivity vs.
BRD4(1)

Notes Reference

CBP 2-3 fold Modest selectivity. [1]

Other Bromodomains "Little affinity"

A comprehensive

panel screen with

quantitative data is not

publicly available.

[1]

Structural Insights into Oxfbd02 Binding
While a specific crystal structure of Oxfbd02 in complex with BRD4(1) is not publicly available,

the co-crystal structures of highly similar 3,5-dimethylisoxazole derivatives provide critical

insights into its binding mode[5][6]. The key interactions are predicted to be:

Acetyl-Lysine Mimicry: The 3,5-dimethylisoxazole core acts as a bioisostere of acetylated

lysine, forming a crucial hydrogen bond with the conserved asparagine residue (Asn140) in

the BRD4(1) binding pocket.

WPF Shelf Interaction: The phenyl group of Oxfbd02 is positioned to interact with the WPF

(Trp81, Pro82, Phe83) shelf, a key hydrophobic region that contributes to binding affinity[5].

Solvent-Exposed Hydroxyl Group: The secondary hydroxyl group is predicted to be solvent-

exposed, suggesting that modifications at this position could be made to modulate

physicochemical properties without significantly impacting binding affinity[6].
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The following diagram illustrates the key components of the BRD4(1) binding pocket and the

predicted interactions with a 3,5-dimethylisoxazole inhibitor.
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ITC Experimental Workflow
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SPR Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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